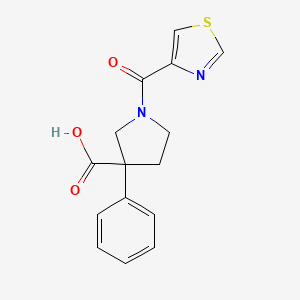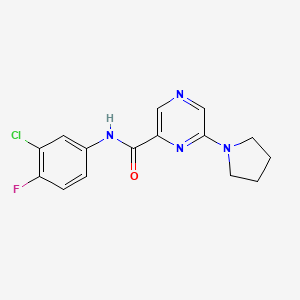![molecular formula C17H18N6O2 B7446234 2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide](/img/structure/B7446234.png)
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide is a complex organic compound that features a morpholine ring attached to a purine base, specifically a phenyl-substituted purine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, followed by the introduction of the phenyl group. The morpholine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the acetamide formation through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine base, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Aplicaciones Científicas De Investigación
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
2,9-Disubstituted-6-morpholino purine derivatives: These compounds share a similar purine base structure but differ in the substituents attached to the purine and morpholine rings.
Phenyl-substituted purines: Compounds with a phenyl group attached to the purine base, but lacking the morpholine ring.
Uniqueness
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide is unique due to the combination of the phenyl-substituted purine base and the morpholine ring. This structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[4-(9-phenylpurin-6-yl)morpholin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c18-14(24)8-13-9-25-7-6-22(13)16-15-17(20-10-19-16)23(11-21-15)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFCOMRIHNSEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=NC=NC3=C2N=CN3C4=CC=CC=C4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2,2-difluoroethyl)indazol-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B7446157.png)
![N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B7446172.png)
![N-[2-[5-(5-fluoro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7446186.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-[4-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]acetamide](/img/structure/B7446192.png)

![1-Methyl-4-[5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-one](/img/structure/B7446199.png)
![N-methyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpiperidine-2-carboxamide](/img/structure/B7446207.png)
![(1S,3R)-3-[(5-chlorothiophen-2-yl)methyl-prop-2-enylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7446211.png)
![(2-Fluorophenyl)-[4-[(1-methylpyrazol-3-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7446218.png)
![5-cyclopropyl-2-methyl-N-[2-(6-oxopyrimidin-1-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B7446237.png)
![N-[[4-(3-bromo-2-methylpyridin-4-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7446254.png)

![4-chloro-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]triazol-1-yl]phenol](/img/structure/B7446263.png)
![3-(3,5-Dimethyl-1,2-thiazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7446265.png)
